molecular formula C16H13ClN2OS2 B2633596 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-chlorophenyl)urea CAS No. 2379994-29-1

3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-chlorophenyl)urea

Cat. No. B2633596
CAS RN: 2379994-29-1
M. Wt: 348.86
InChI Key: JFKRUXNMEJOWPU-UHFFFAOYSA-N
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Description

The compound is a derivative of urea and bithiophene. Urea is an organic compound with two amine groups joined by a carbonyl functional group. Bithiophene is a type of thiophene, a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, urea derivatives are often synthesized through reactions involving isocyanates . Bithiophene derivatives can be synthesized through various methods, including the Stille reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of both urea and bithiophene. Urea has a planar structure due to the double bond character between the carbonyl carbon and the nitrogen atoms. Bithiophene has a non-planar structure due to the presence of sulfur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the properties of both urea and bithiophene. For example, urea has a high melting point and is highly soluble in water . Bithiophene is less soluble in water but soluble in organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some bithiophene derivatives are used as hole transport materials in solar cells .

Future Directions

The future directions for research on this compound could involve exploring its potential applications. For example, bithiophene derivatives have been studied for their use in organic electronics .

properties

IUPAC Name

1-(2-chlorophenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c17-14-3-1-2-4-15(14)19-16(20)18-8-13-7-12(10-22-13)11-5-6-21-9-11/h1-7,9-10H,8H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKRUXNMEJOWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CC(=CS2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-chlorophenyl)urea

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